N-benzyl-3-methyl-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide
Description
N-benzyl-3-methyl-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique combination of a benzyl group, a methyl group, and a thiophene ring, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-3-methyl-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-14(11-16-9-6-10-24-16)22(13-15-7-4-3-5-8-15)18(23)17-12-19-20-21(17)2/h3-10,12,14H,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDMUUQDEACYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)N(CC2=CC=CC=C2)C(=O)C3=CN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-methyl-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Benzyl Group: Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole core.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the benzyl and thiophene groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-benzyl-3-methyl-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide
- N-benzyl-3-methyl-N-(1-furan-2-ylpropan-2-yl)triazole-4-carboxamide
- N-benzyl-3-methyl-N-(1-pyridin-2-ylpropan-2-yl)triazole-4-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the triazole core (thiophene vs. furan vs. pyridine).
- Chemical Properties: The presence of different heteroatoms (sulfur in thiophene, oxygen in furan, nitrogen in pyridine) can influence the compound’s reactivity and binding properties.
- Biological Activity: Each compound may exhibit distinct biological activities due to variations in their ability to interact with biological targets.
This compound stands out due to the unique electronic properties of the thiophene ring, which can enhance its interactions with certain biological targets, potentially leading to more potent biological effects.
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